5-Ethyl-5-methyl-3-heptyne
Description
The Significance of Internal Alkynes as Versatile Building Blocks in Organic Synthesis
Internal alkynes, where the triple bond is located within the carbon chain rather than at the end, are particularly significant in organic synthesis. They serve as versatile precursors for a variety of functional groups and molecular architectures. nih.gov The presence of two π-bonds and sp-hybridized carbons imparts high reactivity, enabling participation in addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. nih.govnih.gov
The strategic placement of the alkyne unit within a molecule allows for the construction of stereochemically defined alkenes and complex carbocyclic and heterocyclic systems. rsc.orgacs.org For instance, the hydroboration-oxidation of internal alkynes yields ketones, a fundamental functional group in organic chemistry. jove.com Symmetrical internal alkynes produce a single ketone product, while unsymmetrical ones can result in a mixture of ketones. jove.com
Furthermore, internal alkynes are key substrates in multicomponent reactions, where multiple reactants combine in a single step to form a complex product, enhancing synthetic efficiency. nih.gov Transition metal-catalyzed annulation reactions involving internal alkynes are a powerful method for synthesizing highly substituted aromatic and polycyclic compounds. researchgate.netacs.org These reactions are atom-economical and often proceed with high regioselectivity and stereoselectivity, which is crucial in the synthesis of pharmaceuticals and functional materials. rsc.org
Structural Peculiarities and Research Interest in 5-Ethyl-5-methyl-3-heptyne as a Representative Branched Internal Alkyne
This compound is an example of a branched, non-symmetrical internal alkyne. Its structure features a seven-carbon chain with the triple bond located at the third carbon. A methyl and an ethyl group are attached to the fifth carbon atom, creating a quaternary center. This branching introduces steric hindrance around one side of the alkyne, which can influence its reactivity in chemical transformations.
The molecular formula for this compound is C₁₀H₁₈, and it has a molecular weight of 138.25 g/mol . lookchem.comnih.gov The presence of the quaternary carbon and the internal triple bond makes it an interesting, though not extensively studied, model for investigating the effects of steric bulk on alkyne reactivity.
While specific research dedicated solely to this compound is limited, its structural motifs are relevant to broader studies on the reactions of highly substituted internal alkynes. For example, in transition metal-catalyzed reactions, the steric environment around the alkyne can dictate the regiochemical outcome of additions and cycloadditions. The bulky substituent can direct incoming reagents to the less hindered side of the triple bond, offering a degree of control over the formation of new chemical bonds.
The study of such branched alkynes contributes to a deeper understanding of reaction mechanisms and allows for the development of new synthetic methodologies with enhanced selectivity. The insights gained from the behavior of molecules like this compound are applicable to the synthesis of complex, highly substituted organic molecules with potential applications in various fields of chemical science.
Chemical and Physical Properties of this compound
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | lookchem.comnist.gov |
| Molecular Weight | 138.25 g/mol | lookchem.comnih.gov |
| CAS Number | 61228-10-2 | lookchem.comnist.govchemicalbook.com |
| IUPAC Name | 5-ethyl-5-methylhept-3-yne | nih.gov |
| Vapor Pressure | 3.92 mmHg at 25°C | lookchem.com |
| LogP | 3.22610 | lookchem.com |
| PSA | 0.00000 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61228-10-2 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
5-ethyl-5-methylhept-3-yne |
InChI |
InChI=1S/C10H18/c1-5-8-9-10(4,6-2)7-3/h5-7H2,1-4H3 |
InChI Key |
YHNZUFTUGJAEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)(CC)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethyl 5 Methyl 3 Heptyne and Analogous Sterically Hindered Internal Alkynes
Strategic Approaches to Carbon-Carbon Triple Bond Formation in Quaternary Carbon Environments
Constructing a carbon-carbon triple bond adjacent to a quaternary carbon requires overcoming significant steric hindrance. Traditional methods must be adapted or replaced with more robust strategies to facilitate the formation of the desired alkyne framework.
One of the most fundamental methods for alkyne synthesis is the double dehydrohalogenation of a vicinal or geminal dihalide. chemistrytalk.orgmasterorganicchemistry.com This process involves two sequential elimination reactions, typically promoted by a strong base. chemistrytalk.orgchemistrysteps.com For a sterically hindered substrate that would yield 5-Ethyl-5-methyl-3-heptyne, a potential precursor could be a dihaloalkane such as 3,4-dihalo-5-ethyl-5-methylheptane.
The reaction proceeds via an E2 mechanism, which requires an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.com The synthesis of internal alkynes from vicinal dihalides involves treatment with a strong base, like sodium amide (NaNH₂), which first forms an alkenyl halide intermediate that subsequently undergoes a second elimination to yield the alkyne. masterorganicchemistry.com However, the presence of a quaternary carbon can impede the ability of the molecule to adopt the necessary conformation for elimination and can also provide competing reaction pathways. Optimization of this method for hindered environments often involves the use of extremely strong bases to ensure the reaction proceeds to completion and careful control of reaction temperature to minimize side reactions.
For example, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to be a mild and efficient base for the elimination of bromoalkenes to form internal alkynes. organic-chemistry.org Such methodologies could be adapted for hindered systems where traditional, harsher bases might lead to decomposition or rearrangement.
Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the carbon skeleton of hindered internal alkynes. researchgate.netnih.gov These methods offer greater control and functional group tolerance compared to elimination reactions. The synthesis of this compound can be envisioned through the coupling of two key fragments. A plausible disconnection involves coupling an ethyl-alkyne synthon with a tertiary alkyl group.
Palladium-catalyzed reactions, such as the Sonogashira coupling, are widely used for the synthesis of internal alkynes. organic-chemistry.org A modified approach could involve the coupling of a terminal alkyne, such as 1-butyne, with a suitable tertiary electrophile. However, direct coupling with a tertiary halide is often inefficient due to competing elimination reactions.
A more effective strategy involves the use of organometallic nucleophiles. For instance, an alkynyl Grignard reagent or alkynylzinc species could be coupled with a tertiary electrophile. Alternatively, a tertiary organometallic reagent could be coupled with a haloalkyne. The table below summarizes several metal-catalyzed coupling strategies applicable to the formation of C(sp)-C(sp³) bonds in sterically demanding environments.
| Reaction Type | Catalyst/Metal | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Negishi Coupling | Pd or Ni | Organozinc Halide + Alkynyl Halide | High functional group tolerance; effective for C(sp³)-C(sp) bonds. | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd | Alkynylboronic Acid/Ester + Alkyl Halide | Uses stable and less toxic boron reagents. | organic-chemistry.org |
| Sonogashira Coupling | Pd/Cu | Terminal Alkyne + Alkyl Halide | Direct use of terminal alkynes; requires optimization for tertiary halides. | organic-chemistry.org |
| Kumada Coupling | Ni or Pd | Grignard Reagent + Alkynyl Halide | High reactivity of Grignard reagents. | organic-chemistry.org |
Regioselective and Stereoselective Synthetic Pathways
While this compound itself is achiral, the synthesis of analogous internal alkynes bearing stereocenters demands precise control over regioselectivity and stereoselectivity. Methodologies developed for these more complex structures often provide insights applicable to simpler, yet still sterically hindered, targets.
The creation of adjacent quaternary stereocenters is a formidable challenge in organic synthesis. acs.org Research in this area has led to powerful methods for constructing highly congested molecular frameworks. One notable strategy involves the combined carbometalation of alkynes followed by a zinc homologation and subsequent reaction with ketones. acs.org This single-pot operation can create two adjacent quaternary centers with excellent diastereoselectivity, forming three new carbon-carbon bonds. rsc.org The stereochemical outcome is often controlled by a Zimmerman-Traxler transition state, where bulky substituents orient themselves to minimize steric strain. rsc.org Although these methods produce homoallylic alcohols rather than alkynes directly, the alkyne is a key starting material, and the principles of controlling stereochemistry in sterically demanding environments are directly relevant.
| Starting Alkyne Type | Key Reagents | Product Type | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Terminal Alkynes | Carbocupration, Zinc Homologation, Ketones | Homoallylic Alcohols | Often >95:5 | acs.org |
| Stereodefined Allylmetal Species (from alkynes) | Carbometalation, Zinc Homologation, Ketones | Allylic Vicinal Diols | Excellent d.r. reported | rsc.org |
For alkyne frameworks that possess elements of chirality, enantioselective synthesis using chiral catalysts is the most efficient approach to obtaining stereochemically pure products. researchgate.net Rhodium-catalyzed intermolecular cross-cyclotrimerization of internal alkynes has been successfully applied to the enantioselective synthesis of axially chiral biaryls, with the chirality being constructed during the formation of the benzene (B151609) ring with high enantioselectivity (up to 96% ee). acs.org
Similarly, palladium-catalyzed reactions employing chiral ligands can achieve highly enantioselective transformations. For example, the synthesis of chiral 1,4-enynes featuring a quaternary stereocenter has been accomplished via Pd-catalyzed branch-, enantio-, and diastereoselective allylic C–H alkylation. bohrium.com These reactions demonstrate that with the correct combination of a metal center and a chiral ligand, it is possible to control the three-dimensional arrangement of atoms even in sterically congested environments. researchgate.net
| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cross-Cyclotrimerization | Cationic Rhodium(I)/H8-BINAP | Axially Chiral Biaryls | Up to 96% | acs.org |
| Allylic C-H Alkylation | Palladium / Chiral Phosphoric Acid | Chiral 1,4-Enynes | Up to 98% | bohrium.com |
| Reductive Coupling of Alkynes and Ketoesters | Rhodium-Catalyzed Asymmetric Hydrogenation | α-Hydroxy Esters | High enantioselectivity reported | nih.gov |
Exploration of Sustainable and Atom-Economical Synthetic Protocols towards Internal Alkynes
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, including atom economy, which seeks to maximize the incorporation of starting materials into the final product. nih.govekb.eg Many classical syntheses of alkynes, such as elimination reactions, have poor atom economy as they generate stoichiometric amounts of salt byproducts. nih.gov
Developing sustainable and atom-economical routes to internal alkynes is an active area of research. rsc.org Addition reactions, isomerizations, and certain catalytic cycles are inherently more atom-economical than substitution and elimination reactions. nih.gov For instance, a reagentless, 100% atom-economic iodosulfenylation of alkynes has been developed, showcasing a highly sustainable approach. rsc.org While not directly producing the carbon skeleton of this compound, this protocol exemplifies the trend towards minimizing waste.
Another approach is the development of catalytic reactions that proceed in environmentally benign solvents, such as water. An iodine-catalyzed, highly atom-economic synthesis of 9-sulfenylphenanthrenes from 2-alkynyl biaryls has been demonstrated in water, using hydrogen peroxide as a green oxidant. rsc.org The application of these principles to the synthesis of sterically hindered aliphatic alkynes remains a key goal.
| Synthetic Protocol | General Reaction | Byproducts | Atom Economy | Comment |
|---|---|---|---|---|
| Double Dehydrohalogenation | R-CH(X)-CH(X)-R' + 2 NaNH₂ → R-C≡C-R' | 2 NaX + 2 NH₃ | Low | Generates significant inorganic waste. nih.gov |
| Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | R-C≡C-B(OR)₂ + R'-X + Base → R-C≡C-R' | Boronate salts, Base-HX | Moderate | Atom economy depends on the specific coupling partners and base used. |
| Hypothetical Direct Dehydrogenation | R-CH₂-CH₂-R' → R-C≡C-R' | 2 H₂ | High (100%) | A highly desirable but challenging transformation for aliphatic systems. |
Elucidation of Complex Reaction Mechanisms Involving 5 Ethyl 5 Methyl 3 Heptyne and Its Analogs
Mechanistic Investigations of Transition Metal-Catalyzed Transformations of Internal Alkynes
Ligand-Controlled Regio- and Stereodivergence in Hydrosilylation Reactions
The hydrosilylation of internal alkynes is a powerful method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. pkusz.edu.cn The regioselectivity and stereoselectivity of this reaction can be remarkably controlled by the choice of ligands on the metal catalyst. nih.gov Cationic ruthenium complexes, for instance, have demonstrated the ability to catalyze the intermolecular hydrosilylation of silyl (B83357) alkynes to produce vinyldisilanes with excellent but opposing regio- and stereoselectivity based on the ligand used. nih.govacs.org
Specifically, complexes like [CpRu(MeCN)3]+ and [CpRu(MeCN)3]+ catalyze hydrosilylation with distinct outcomes. nih.govacs.org The former promotes α-anti addition, while the latter favors β-syn addition. nih.govacs.org This divergence is attributed to the steric influence of the ancillary ligands (Cp vs. Cp) on the catalytic cycle. pkusz.edu.cnnih.gov
Table 1: Ligand-Controlled Regio- and Stereodivergence in Ruthenium-Catalyzed Hydrosilylation
| Catalyst Precursor | Predominant Product | Regioselectivity | Stereoselectivity |
| [Cp*Ru(MeCN)3]PF6 | α-vinyldisilane | α-addition | anti-addition |
| [CpRu(MeCN)3]PF6 | β-vinyldisilane | β-addition | syn-addition |
Data derived from experimental and theoretical studies on silyl alkynes. pkusz.edu.cnnih.govacs.org
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic pathways. pkusz.edu.cnnih.gov The reaction is proposed to proceed through oxidative hydrometalation, isomerization, and reductive silyl migration. pkusz.edu.cnnih.gov The energetics of the transition states and intermediates are significantly altered by the catalyst's ligand, with steric effects playing a critical role in dictating the reaction's regio- and stereochemical outcome. pkusz.edu.cnnih.gov The interplay between the substituents on the alkyne and the steric bulk of the ligand is the ultimate determinant of the observed selectivity. nih.gov
Density Functional Theory (DFT) Studies on Copper-Catalyzed Silacarboxylation Mechanisms and Regioselectivity
Copper-catalyzed silacarboxylation of unsaturated compounds like alkynes and allenes with carbon dioxide is a valuable method for synthesizing silicon-containing carboxylic acids. DFT calculations have been employed to unravel the intricate mechanisms and the origins of regioselectivity in these reactions. nih.govrsc.org For allenes, the catalytic cycle is understood to bifurcate at the silylcupration step, which is then followed by CO2 insertion to yield either carboxylated vinylsilane or allylsilane products. nih.gov
The choice of phosphine (B1218219) ligand on the copper catalyst has a profound impact on the regiochemical outcome. nih.gov For example, ligands such as (rac)-Me-DuPhos, dcpe, and PCy3 can steer the reaction towards different products with varying selectivities. nih.gov This ligand-dependent regioselectivity is attributed to the structural dynamics of the Cu-Si and Cu-P bonds during the silylcupration process. nih.gov Transition-state-energy decomposition analysis has revealed that the deformation energy of the catalyst as it approaches the transition-state geometry is a key factor in determining the reaction pathway. nih.gov
In the case of allenes, electronic and steric factors in the selectivity-determining transition states are crucial. rsc.org With a ligand like rac-Me-DuPhos, steric effects in the transition state are dominant, leading to one major product. rsc.org Conversely, with a ligand like PCy3, electronic effects, specifically attractive interactions in the transition state, dictate the formation of the alternative product. rsc.org These computational insights are vital for the rational design of catalysts for selective silacarboxylation reactions.
Mechanistic Insights into Nickel-Catalyzed Bis-Silylation and Reductive Coupling Processes
Nickel-catalyzed reactions of internal alkynes have emerged as powerful tools for carbon-carbon and carbon-silicon bond formation. The bis-silylation of internal alkynes, for instance, provides a direct route to 1,2-bis-silyl alkenes, which are valuable synthetic intermediates. bohrium.comnih.gov The development of nickel(0) catalytic systems, particularly with unsymmetrical disilanes, has addressed previous limitations such as the use of expensive platinum group metals and the low reactivity of internal alkynes. bohrium.comnih.gov
DFT studies on the Ni-NHC (N-heterocyclic carbene) catalyzed 1,2-bis-silylation of internal alkynes have shown that the reaction mechanism is consistent across different catalyst structures, with the substrate being the primary factor influencing the catalyst's form. acs.org Among various Ni-NHC catalysts, [Ni(NHC)2] was identified as the most stable structure, while [Ni(NHC)(η2-COD)] exhibited the highest catalytic activity, highlighting the importance of the M-(η2-COD) ligand bond for enhanced activity. acs.org
Nickel also catalyzes the reductive coupling of alkynes with various partners. nih.gov The mechanism of these reactions can be significantly influenced by the choice of ligand. nih.gov For example, in the reductive coupling of alkynes and aldehydes, the use of different phosphine ligands can lead to different mechanistic pathways. nih.gov DFT calculations have shown that the preferred mechanism for nickel-catalyzed reductive alkyne-aldehyde coupling involves oxidative cyclization to form a nickeladihydrofuran intermediate, followed by transmetalation and reductive elimination. nih.gov
Gold(I)-Catalyzed Hydrocarboxylation and Related π-Acidic Metal Catalysis: Mechanistic Pathways and Selectivity
Gold(I) complexes are highly effective catalysts for the activation of alkynes towards nucleophilic attack due to their strong π-acidic character. acs.orgmdpi.com The intermolecular hydrocarboxylation of internal alkynes catalyzed by gold(I) provides a direct and atom-economical route to enol esters. acs.org This transformation can proceed efficiently under solvent- and silver-free conditions, yielding Z-enol esters with high stereospecificity and good regioselectivity. acs.org
The proposed mechanism for the gold(I)-catalyzed hydrocarboxylation of alkynes involves the activation of the alkyne by the gold catalyst, making it more susceptible to nucleophilic attack by the carboxylic acid. acs.org This is followed by protodeauration to release the enol ester product and regenerate the active gold catalyst. The regioselectivity of the addition is influenced by both electronic and steric factors of the alkyne substituents. mdpi.com
Gold(I) catalysis also extends to other transformations of alkynes, such as cycloisomerization reactions of enynes. nih.govacs.org In these reactions, the gold(I) catalyst activates the alkyne moiety, which then reacts as an electrophile with the tethered alkene. nih.govacs.org The reaction can proceed through different pathways, such as 5-exo-dig or 6-endo-dig cyclizations, leading to the formation of complex polycyclic structures. nih.govacs.org The mechanistic pathways in gold catalysis are often complex and can involve dual gold activation, where two gold centers participate in the catalytic cycle. mdpi.comrsc.org
Ruthenium-Catalyzed Silylvinylation: Stereochemical Control and Tandem Reactions
Ruthenium catalysts have demonstrated unique reactivity in the functionalization of internal alkynes. An efficient method for the regiospecific silylvinylation of internal alkynes has been developed using a ruthenium hydride catalyst, RuHCl(CO)(SIMes)PPh3. nih.gov This reaction achieves a net 5-exo-dig trans-silylvinylation. nih.gov The use of ethylene (B1197577) as an additive was found to decrease reaction times and, at increased pressures, alter the selectivity. nih.gov
Furthermore, ruthenium complexes such as [Cp*RuCl]4 can catalyze the addition of silylacetylenes across internal alkynes in an unorthodox trans-addition fashion, leading to the formation of 1,3-enynes. nih.gov The stereochemistry of these products has been confirmed by NMR and X-ray diffraction. nih.gov This transformation exhibits high functional group tolerance. nih.gov
Mechanistic studies involving ruthenium-catalyzed hydroboration of terminal alkynes have provided insights that may be relevant to other alkyne transformations. organic-chemistry.org The catalytic cycle is proposed to involve the formation of a ruthenium-borane complex, followed by a 1,2-hydrogen shift from an η2-alkyne to a vinylidene intermediate, which ultimately leads to C–B bond formation with Z-stereochemistry. organic-chemistry.org This suggests that vinylidene intermediates could play a key role in determining the stereochemical outcomes of related ruthenium-catalyzed alkyne reactions.
Photoredox/Nickel Dual Catalysis in the Site- and Stereoselective Functionalization of Internal Alkynes
The merger of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for the functionalization of unsaturated bonds under mild conditions. rsc.org This dual catalytic system has been successfully applied to the site- and stereoselective functionalization of internal alkynes. acs.orgnih.gov For instance, a redox-neutral and atom-economical protocol has been developed for the synthesis of valuable alkenyl chlorides from unactivated internal alkynes and organochlorides. acs.org This method proceeds via a chlorine photoelimination-initiated sequential hydrochlorination and remote C-H functionalization, exhibiting excellent regioselectivity and stereoselectivity. acs.orgresearchgate.net
This dual catalytic approach has also been utilized for the hydroalkylation and arylalkylation of alkynes. nih.govnih.gov These reactions proceed with excellent regioselectivity and moderate to excellent stereoselectivity in a syn-addition manner. nih.gov Mechanistic studies, including DFT calculations and spectroscopic measurements, suggest that these transformations proceed through a novel mechanism involving a single-electron transfer followed by energy-transfer activation pathways. nih.gov
The versatility of photoredox/nickel dual catalysis allows for challenging multi-component cross-couplings. nih.gov For example, a one-pot arylalkylation of alkynes with alkyl carboxylic acids and aryl bromides has been achieved. nih.gov The ability to generate radicals under mild photoredox conditions and couple them with organonickel intermediates opens up new avenues for the efficient construction of complex organic molecules from simple and readily available starting materials.
Intramolecular Cycloaddition Mechanisms Mediated by Transition Metals
Transition metal-catalyzed intramolecular cycloadditions of enynes are powerful methods for the construction of complex cyclic and polycyclic molecules. A prominent example is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to form α,β-cyclopentenones. For an analog of 5-ethyl-5-methyl-3-heptyne tethered to an alkene, the reaction would proceed through a well-established mechanistic pathway.
The generally accepted mechanism for the Pauson-Khand reaction begins with the formation of a dicobalt hexacarbonyl alkyne complex. Subsequent loss of a CO ligand allows for the coordination of the tethered alkene. This is followed by migratory insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentene intermediate. Subsequent CO insertion and reductive elimination yield the final cyclopentenone product.
For sterically hindered internal alkynes, such as analogs of this compound, the yields of Pauson-Khand reactions can be lower compared to terminal alkynes. The regioselectivity of the cycloaddition is often dictated by steric factors, with the larger substituent on the alkyne typically orienting itself adjacent to the carbonyl group in the product.
Table 1: Regiochemical Outcome in Intramolecular Pauson-Khand Reactions of Hindered Alkynes
| Alkyne Substituent (R1) | Alkyne Substituent (R2) | Alkene | Major Product Regioisomer |
| Ethyl | tert-Butyl | Terminal | R1 proximal to C=O |
| Isopropyl | Phenyl | Terminal | Phenyl proximal to C=O |
Note: This table represents generalized outcomes for hindered internal alkynes in intramolecular Pauson-Khand reactions and is intended for illustrative purposes.
Other transition metals, including rhodium and iridium, can also catalyze intramolecular [2+2+2] cycloadditions, providing access to more complex carbocyclic frameworks. The mechanisms of these reactions often involve the formation of metallacyclopentadiene intermediates, followed by insertion of the third unsaturated component.
Palladium- and Gold-Catalyzed Cross-Coupling Reactions Involving Alkyne Substrates
Palladium- and gold-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne functionalization. For an internal alkyne like this compound, direct participation in a standard Sonogashira reaction is not possible. However, related palladium-catalyzed cross-coupling methodologies can be employed to functionalize alkyne analogs.
The general mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In a typical Sonogashira reaction, a palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. A copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination affords the cross-coupled product and regenerates the palladium(0) catalyst.
Gold catalysis has emerged as a powerful alternative for various organic transformations, including the cross-coupling of alkynes. Gold catalysts can activate alkynes towards nucleophilic attack and can also participate in redox cycles to facilitate cross-coupling reactions. For instance, gold-catalyzed oxidative coupling of terminal alkynes provides a route to 1,3-diynes. Gold-catalyzed cross-coupling of arylboronic acids with various partners, including those derived from alkynes, has also been developed, proceeding through mechanisms that can involve transmetalation and reductive elimination from gold(III) intermediates.
Table 2: Comparison of Palladium- and Gold-Catalyzed Alkyne Cross-Coupling Reactions
| Feature | Palladium-Catalyzed Sonogashira Coupling | Gold-Catalyzed Cross-Coupling |
| Typical Alkyne Substrate | Terminal Alkyne | Terminal or Internal Alkynes (depending on the specific reaction) |
| Coupling Partner | Aryl/Vinyl Halide | Arylboronic Acid, Organostannanes, etc. |
| Typical Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄) | Au(I) or Au(III) complex |
| Co-catalyst | Cu(I) salt | Often not required |
| General Mechanism | Oxidative Addition, Transmetalation, Reductive Elimination | Varies; can involve redox cycles or activation by π-coordination |
Spectroscopic Studies on Metallation Mechanisms of Alkynes by Main Group Metals
The metallation of alkynes with main group organometallic reagents, such as organolithium or Grignard reagents, is a fundamental process for generating nucleophilic acetylides. While terminal alkynes are readily deprotonated, the direct metallation of internal alkynes is less common but can be studied to understand the electronic and structural changes upon metal-carbon bond formation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for elucidating the mechanisms of these processes.
IR spectroscopy can provide evidence for the formation of metal acetylides. For instance, the C≡C stretching frequency in the IR spectrum of an alkyne typically shifts upon metallation. Studies on the metallation of terminal alkynes with zinc triflate in the presence of an amine base have shown a distinct change in the IR spectrum, consistent with the formation of a zinc acetylide.
NMR spectroscopy offers detailed insights into the structure and dynamics of organometallic species in solution. In the context of internal alkyne metallation, changes in the chemical shifts of the sp-hybridized carbons in the ¹³C NMR spectrum would be indicative of metal coordination and bond formation. For example, upon lithiation, the acetylenic carbons are expected to experience a significant downfield shift due to the increased ionic character of the carbon-metal bond.
⁷Li NMR spectroscopy can be particularly informative for studying the aggregation state and solution dynamics of organolithium compounds. The chemical shift and linewidth of the ⁷Li signal can provide information about whether the lithiated alkyne exists as a monomer, dimer, or higher-order aggregate in a given solvent, which can in turn influence its reactivity.
Table 3: Expected Spectroscopic Changes upon Metallation of an Internal Alkyne
| Spectroscopic Technique | Observable Change | Mechanistic Insight |
| Infrared (IR) | Shift in C≡C stretching frequency | Evidence of metal-alkyne interaction and acetylide formation |
| ¹³C NMR | Significant downfield shift of sp-hybridized carbons | Alteration of the electronic environment around the triple bond |
| ¹H NMR | Shift in proton signals adjacent to the alkyne | Changes in the electronic and magnetic environment |
| ⁷Li NMR (for lithiation) | Chemical shift and linewidth changes | Information on aggregation state and solution dynamics |
Electrophilic and Radical Addition Mechanisms to Internal Alkyne Substrates
Regiochemical and Stereochemical Outcomes in Electrophilic Additions (e.g., HX, X₂)
The electrophilic addition of hydrogen halides (HX) and halogens (X₂) to unsymmetrical internal alkynes like this compound is governed by the relative stability of the intermediate carbocations and the stereochemical course of the addition.
In the addition of HX, the reaction proceeds through a vinyl carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon of the triple bond that leads to the more stable carbocation. For this compound, protonation at C-4 would lead to a tertiary vinyl carbocation at C-3, which is more stable than the secondary vinyl carbocation that would be formed by protonation at C-3. Consequently, the halide will add to C-3. The stereochemistry of the addition can be either syn or anti, often leading to a mixture of (E)- and (Z)-alkenes.
Table 4: Predicted Products of Electrophilic Addition to this compound
| Reagent | Major Regioisomer | Predominant Stereochemistry |
| HBr (1 equiv.) | 3-Bromo-5-ethyl-5-methyl-3-heptene | Mixture of (E) and (Z) |
| Br₂ (1 equiv.) | 3,4-Dibromo-5-ethyl-5-methyl-3-heptene | anti-addition ((E)-isomer) |
Radical Cascades Initiated by Intermolecular Radical Addition to Alkynes: Mechanistic Pathways
Radical cascades initiated by the intermolecular addition of a radical to an alkyne provide a powerful method for the construction of complex cyclic structures. The initial radical addition to an internal alkyne like this compound would generate a vinyl radical. The regioselectivity of this initial addition is governed by the stability of the resulting vinyl radical. For an unsymmetrical internal alkyne, the radical will preferentially add to the less sterically hindered carbon of the triple bond.
Once the initial vinyl radical is formed, it can undergo a series of subsequent reactions, such as intramolecular cyclization onto a suitably positioned functional group, to propagate the radical cascade. The mechanistic pathways of these cascades are often complex and can involve a sequence of cyclization, hydrogen atom transfer, or fragmentation steps. The final outcome of the reaction depends on the specific substrate design and reaction conditions.
In the presence of HBr and a radical initiator (e.g., peroxides), the addition proceeds via an anti-Markovnikov pathway. The bromine radical adds to the alkyne to form the more stable vinyl radical. For this compound, addition of the bromine radical to C-3 would lead to a more stable radical at C-4. Subsequent hydrogen atom abstraction from HBr would then yield the anti-Markovnikov product.
Theoretical and Experimental Studies on Isomerization and Rearrangement Processes of Internal Alkynes (e.g., Alkyne/Vinylidene Isomerization)
The isomerization of internal alkynes to vinylidene complexes upon coordination to a transition metal is a fundamental process in organometallic chemistry with significant implications for catalysis. This rearrangement has been extensively studied both experimentally and through theoretical calculations, particularly for ruthenium and rhodium complexes.
Experimental evidence for the formation of vinylidene complexes from internal alkynes comes from the isolation and characterization of these species, often by X-ray crystallography and NMR spectroscopy. Kinetic studies have also provided insights into the mechanism and energetics of the isomerization process. The reversibility of the internal alkyne to disubstituted vinylidene isomerization has been experimentally confirmed in some ruthenium systems.
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the detailed mechanistic pathways of this isomerization. Calculations have shown that the rearrangement can proceed through a direct 1,2-shift of a substituent on the alkyne. The activation energy for this process is influenced by the electronic properties of the migrating group and the nature of the metal center and its ancillary ligands. For instance, in ruthenium complexes, it has been shown that a less-electron-donating aryl group can migrate preferentially. DFT calculations have also been used to explore the relative stabilities of the alkyne and vinylidene isomers and to understand how factors like ligand bite angle can influence the equilibrium.
Table 5: Calculated Activation Energies for Alkyne to Vinylidene Isomerization in a Model Ruthenium Complex
| Migrating Group (Aryl) | Substituent on Aryl Group | Calculated Activation Energy (kcal/mol) |
| Phenyl | -OMe | 13.7 |
| Phenyl | -Cl | 16.4 |
| Phenyl | -CO₂Et | 15.0 |
Data adapted from DFT calculations on [CpRu(PhC≡CAr)(dppe)]⁺ complexes for illustrative purposes.
Computational and Theoretical Chemistry Studies Applied to 5 Ethyl 5 Methyl 3 Heptyne
Advanced Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving complex organic molecules like 5-Ethyl-5-methyl-3-heptyne. By calculating the potential energy surface, DFT allows for the detailed mapping of reaction pathways, including the identification of intermediates and transition states.
In the context of reactions involving this compound, such as hydrogenation or hydrosilylation, DFT calculations are instrumental in determining the reaction energy profiles. These profiles provide crucial thermodynamic and kinetic information. For instance, in a catalytic hydrogenation, DFT can be used to model the stepwise addition of hydrogen atoms to the alkyne. This would involve calculating the energies of the initial reactant-catalyst complex, the transition state for the first hydrogen addition leading to a vinyl intermediate, the subsequent transition state for the second hydrogen addition, and the final alkene product.
The significant steric bulk around the triple bond in this compound would be expected to raise the energy of the transition states for these addition reactions compared to less substituted alkynes. This is due to increased steric repulsion between the substrate and the catalyst in the transition state geometry. DFT calculations can quantify this effect, providing activation energy barriers that can be correlated with reaction rates.
Illustrative Reaction Energy Profile Data for Alkyne Hydrogenation (Hypothetical DFT Data)
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| This compound + Catalyst | 0.0 |
| Transition State 1 (First H addition) | +18.5 |
| Vinyl Intermediate-Catalyst Complex | -5.2 |
| Transition State 2 (Second H addition) | +12.3 |
This interactive table presents hypothetical DFT-calculated relative free energies for the hydrogenation of this compound, illustrating the energetic landscape of the reaction.
Quantum Chemical Analysis of Electronic and Steric Effects Influencing Regio- and Stereoselectivity in Reactions of Highly Substituted Alkynes
Quantum chemical methods, including DFT, are pivotal in dissecting the interplay of electronic and steric effects that govern the outcomes of reactions involving highly substituted alkynes. nih.gov In the case of this compound, the unsymmetrical substitution around the alkyne moiety, with an ethyl group on one side and a tertiary carbon on the other, presents interesting challenges for controlling regioselectivity in addition reactions.
For instance, in a hydroboration-oxidation reaction, the boron atom could theoretically add to either of the sp-hybridized carbons. A quantum chemical analysis would involve examining the partial charges on these carbons, the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the steric accessibility of each carbon. The bulky substituents would sterically disfavor the approach of a reagent to the more hindered carbon atom. acs.org
Stereoselectivity, particularly in reactions like catalytic hydrogenation, is also heavily influenced by these factors. The formation of the cis-(Z) or trans-(E) alkene product is determined by the mechanism of hydrogen addition on the catalyst surface. Quantum chemical models can simulate the adsorption of this compound on a catalyst surface and the subsequent delivery of hydrogen atoms, elucidating the factors that favor one stereochemical outcome over the other. The significant steric hindrance of this compound would likely play a dominant role in dictating the stereochemistry of the product. acs.org
Key Factors Influencing Selectivity in Reactions of this compound
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
|---|---|---|
| Electronic Effects | The slight polarization of the C≡C bond due to differing alkyl substituents can direct the initial attack of an electrophilic or nucleophilic reagent. | Can influence the stability of intermediates, favoring one stereoisomeric pathway. |
| Steric Effects | The bulky ethyl and methyl groups create a sterically hindered environment, favoring the approach of reagents to the less encumbered side of the alkyne. nih.gov | The spatial arrangement of the bulky substituents can dictate the facial selectivity of addition reactions, leading to a preference for one stereoisomer. |
This interactive table summarizes the dual role of electronic and steric effects in controlling the regioselectivity and stereoselectivity of reactions involving this compound.
Prediction and Rationalization of Catalyst Performance, Stability, and Reactivity in Alkyne Transformations through Computational Modeling
Computational modeling has become an indispensable tool for the rational design of catalysts for specific chemical transformations. In the case of reactions involving sterically demanding substrates like this compound, predicting catalyst performance is crucial for efficient synthesis.
Computational models can be used to screen potential catalysts by calculating key descriptors of their activity and selectivity. For instance, in a metal-catalyzed reaction, the binding energy of this compound to the metal center can be calculated. A binding energy that is too strong can lead to catalyst poisoning, while one that is too weak will result in low reactivity. The steric properties of the catalyst's ligands are also critical. Ligands that are too bulky may prevent the substrate from accessing the active site, while smaller ligands may not provide the necessary selectivity.
Furthermore, computational models can shed light on catalyst deactivation pathways. By simulating potential side reactions or the formation of inactive catalyst species, researchers can design more robust and stable catalytic systems. For a substrate as sterically hindered as this compound, finding a catalyst with the optimal balance of activity and stability is a significant challenge that can be addressed through computational screening.
Molecular Dynamics Simulations for Understanding Substrate-Catalyst Interactions and Reaction Dynamics in Condensed Phases
While DFT calculations provide valuable insights into the static properties of molecules and reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic perspective on chemical processes. MD simulations model the motion of atoms and molecules over time, providing a detailed picture of substrate-catalyst interactions and reaction dynamics in a realistic solvent environment.
For the study of this compound, MD simulations can be employed to investigate its diffusion to and from a catalyst's active site, the conformational changes it undergoes upon binding, and the role of solvent molecules in the reaction. These simulations can reveal how the bulky ethyl and methyl groups of the substrate navigate the catalyst's ligand sphere and orient themselves for reaction.
MD simulations are particularly useful for understanding the subtle interplay of forces that govern substrate recognition and binding. By visualizing the trajectory of the substrate as it approaches the catalyst, researchers can gain a deeper understanding of the factors that lead to a productive binding event. This information is invaluable for the design of catalysts with enhanced selectivity for challenging substrates like this compound.
Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation of 5 Ethyl 5 Methyl 3 Heptyne Derivatives
In-situ Infrared (IR) Spectroscopy for Real-Time Reaction Monitoring and Probing Metal-Alkyne Interactions
In-situ Infrared (IR) spectroscopy is an indispensable tool for monitoring the progress of reactions involving 5-Ethyl-5-methyl-3-heptyne in real-time. The technique allows for the direct observation of changes in vibrational modes of functional groups as reactants are converted to products. The most prominent and informative vibrational mode for this alkyne is the carbon-carbon triple bond (C≡C) stretching frequency.
In a typical reaction, the disappearance of the characteristic alkyne peak and the appearance of new peaks corresponding to the product can be tracked over time to determine reaction kinetics. For instance, in a hydration reaction, the decrease in the intensity of the C≡C stretching band and the emergence of a carbonyl (C=O) stretch would be monitored.
Furthermore, in-situ IR spectroscopy is particularly powerful for studying the interactions between this compound and transition metal catalysts. Upon coordination of the alkyne to a metal center, the C≡C stretching frequency is expected to shift, typically to a lower wavenumber. The magnitude of this shift provides valuable information about the nature and strength of the metal-alkyne bond. A larger shift indicates a stronger interaction and greater back-donation from the metal d-orbitals to the π* orbitals of the alkyne, leading to a weakening of the C≡C bond.
Table 1: Representative In-situ IR Data for a Catalytic Reaction of this compound
| Time (minutes) | Integrated Intensity of Alkyne C≡C Stretch (cm⁻¹) | Integrated Intensity of Product C=O Stretch (cm⁻¹) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.30 | 0.70 |
| 60 | 0.05 | 0.95 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Conformational Analysis, and Identification of Reaction Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous determination of the molecular structure.
For the parent compound, this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons, and the ¹³C NMR spectrum would reveal the chemical shifts of all ten carbon atoms, including the characteristic signals for the sp-hybridized carbons of the alkyne.
For more complex derivatives, advanced NMR techniques are employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons. For stereochemical assignments, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which is crucial for determining the relative configuration of stereocenters. Conformational analysis of flexible derivatives can also be performed by studying coupling constants and through NOE data.
Furthermore, NMR spectroscopy is a powerful tool for identifying transient reaction intermediates. By acquiring spectra at low temperatures or using rapid-injection techniques, short-lived species can be observed and characterized, providing critical insights into reaction mechanisms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₃ of ethyl) | ~12 |
| C2 (CH₂ of ethyl) | ~30 |
| C3 (Alkyne C) | ~80 |
| C4 (Alkyne C) | ~85 |
| C5 (Quaternary C) | ~35 |
| C6 (CH₂ of ethyl at C5) | ~30 |
| C7 (CH₃ of ethyl at C5) | ~10 |
| C8 (CH₃ at C5) | ~25 |
| C9 (CH₂ of propyl) | ~20 |
Raman Spectroscopy and Stimulated Raman Scattering (SRS) Microscopy for Kinetic Analysis and Vibrational Fingerprinting of Alkyne Reactivity
Raman spectroscopy offers a complementary vibrational fingerprint to IR spectroscopy. The C≡C triple bond in this compound, being a symmetric and highly polarizable bond, gives rise to a strong and sharp Raman signal. This makes Raman spectroscopy an excellent tool for quantitative analysis and kinetic studies of reactions involving the alkyne functionality.
Stimulated Raman Scattering (SRS) microscopy is a more advanced, nonlinear optical technique that provides significantly higher sensitivity and imaging speed compared to spontaneous Raman spectroscopy. wikipedia.orguci.edu SRS microscopy can be used to visualize the distribution of this compound or its derivatives within a sample with high chemical specificity and without the need for fluorescent labels. nih.goved.ac.uk This is particularly useful for studying the incorporation of alkyne-tagged molecules in biological systems or the distribution of alkyne-containing materials in composites. The signal in SRS is orders of magnitude higher than in spontaneous Raman scattering, making it a more efficient spectroscopic tool. wikipedia.org
By tuning the SRS excitation to the characteristic vibrational frequency of the alkyne, kinetic analysis of reactions can be performed at the microscopic level, providing spatially resolved information on reaction rates.
Table 3: Comparison of Raman and SRS for Alkyne Analysis
| Feature | Spontaneous Raman Spectroscopy | Stimulated Raman Scattering (SRS) Microscopy |
|---|---|---|
| Signal Strength | Weak | Strong |
| Acquisition Speed | Slow | Fast (video-rate possible) |
| Chemical Specificity | High | High |
| Imaging Capability | Limited | High-resolution 3D imaging |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigating π-Conjugation Systems and Electronic Transitions in Alkyne-Based Materials
While the isolated triple bond of this compound itself does not exhibit strong absorption in the ultraviolet-visible (UV-Vis) region, its derivatives that are part of extended π-conjugated systems can be effectively studied using this technique. When the alkyne is incorporated into a larger system of alternating single and multiple bonds (e.g., in polymers or dyes), the π-electrons become delocalized, leading to electronic transitions that absorb light in the UV-Vis range.
UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λ_max), which is related to the extent of π-conjugation. A longer conjugated system generally results in a bathochromic (red) shift to a longer λ_max. This technique is crucial for characterizing the electronic properties of alkyne-based materials, such as organic semiconductors and nonlinear optical materials. The Beer-Lambert law can also be applied to quantify the concentration of these chromophoric derivatives in solution.
Table 4: Hypothetical UV-Vis Data for π-Conjugated Derivatives of this compound
| Derivative | π-Conjugated System | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| A | Phenyl-C≡C- | ~240 | ~15,000 |
| B | Phenyl-C≡C-C≡C-Phenyl | ~310 | ~35,000 |
Circular Dichroism (CD) Spectroscopy for the Characterization of Chiral Properties in Alkyne-Derived Polymers and Products
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound is achiral, its derivatives can be chiral. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. This technique is particularly valuable for characterizing the chiroptical properties of polymers derived from chiral alkyne monomers.
For instance, if a chiral derivative of this compound is polymerized, CD spectroscopy can be used to investigate the secondary structure (e.g., helical conformation) of the resulting polymer chain. The sign and magnitude of the CD signal provide information about the preferred screw-sense of the polymer helix. This is essential for understanding the relationship between molecular structure and macroscopic chiral properties in materials science.
Table 5: Representative CD Spectroscopy Data for a Chiral Alkyne-Derived Polymer
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Structural Interpretation |
|---|---|---|
| 220 | +15,000 | Right-handed helical conformation |
| 250 | -8,000 | Exciton coupling between chromophores |
Advanced Mass Spectrometry (MS) Techniques for Complex Reaction Mixture Analysis and Elucidation of Fragmentation Pathways
Advanced Mass Spectrometry (MS) techniques are crucial for the identification and characterization of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com
For the analysis of complex reaction mixtures, techniques like GC-MS can separate the components before they are introduced into the mass spectrometer for identification. Electron ionization (EI) is a common technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification. mdpi.com However, EI can sometimes lead to the absence of a molecular ion. mdpi.com
Tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pathways of a selected ion. In this technique, a precursor ion is isolated, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps in the unambiguous identification of isomers.
Table 6: Expected HRMS and MS/MS Fragmentation Data for this compound (C₁₀H₁₈)
| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | 138.1409 | 138.1411 | Molecular Ion |
| [M-CH₃]⁺ | 123.1174 | 123.1175 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 109.0966 | 109.0968 | Loss of an ethyl group |
X-ray Crystallography for Precise Determination of Molecular Geometries of Alkyne Complexes and Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. This technique can be applied to crystalline derivatives or metal complexes of this compound to obtain precise measurements of bond lengths, bond angles, and torsional angles. nih.govmdpi.com
The resulting crystal structure provides an unambiguous depiction of the molecular geometry and stereochemistry. researchgate.net For metal-alkyne complexes, X-ray crystallography can reveal the coordination geometry around the metal center and the precise nature of the alkyne binding. acs.org This information is invaluable for understanding catalytic mechanisms and designing new catalysts. The packing of molecules in the crystal lattice, which is also revealed by this technique, provides insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.
Table 7: Hypothetical X-ray Crystallographic Data for a Platinum Complex of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pt-C (alkyne) bond length | 2.05 Å |
| C≡C bond length (in complex) | 1.28 Å |
| C-C≡C bond angle | 165° |
Chemical Transformations and Functionalizations of 5 Ethyl 5 Methyl 3 Heptyne in Complex Synthesis
Stereoselective Hydrofunctionalizations: Recent Advances and Scope
Hydrofunctionalization reactions of alkynes, involving the addition of H-Y across the carbon-carbon triple bond, are a direct and atom-economical method for the synthesis of functionalized alkenes. For an unsymmetrical internal alkyne like 5-Ethyl-5-methyl-3-heptyne, controlling the regioselectivity and stereoselectivity of these additions is a significant synthetic challenge. Recent advancements in catalysis have provided powerful tools to address this challenge.
Hydrosilylation: The addition of a silicon hydride across the alkyne is a key method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. scientificspectator.com The hydrosilylation of internal alkynes can be catalyzed by various transition metals, including platinum, rhodium, ruthenium, and iridium complexes. researchgate.net For this compound, the steric bulk around the alkyne will play a crucial role in directing the regioselectivity of the addition. Ruthenium catalysts have shown particular promise in achieving high regio- and stereoselectivity in the hydrosilylation of internal alkynes, often under mild reaction conditions and with low catalyst loading. rsc.orgresearchgate.net The choice of catalyst and silane (B1218182) can influence the stereochemical outcome, leading to either (E)- or (Z)-vinylsilanes. scientificspectator.com Recent developments have also focused on copper-catalyzed hydrosilylation, which offers a cost-effective and efficient method for the synthesis of α-vinylsilane products from unsymmetrical internal aryl alkynes. nih.gov Lanthanum-based catalysts have also been developed for the selective α-syn-hydrosilylation of internal alkynes. acs.org
Hydrocarboxylation: The direct addition of carboxylic acids to alkynes provides a route to enol esters. Gold(I) catalysts have emerged as highly effective for the regio- and stereoselective hydrocarboxylation of internal alkynes. nih.gov This method allows for the synthesis of a variety of functionalized enol esters in high yields with a (Z)-selective outcome under solvent- and silver-free conditions. nih.gov For this compound, this reaction would be expected to yield a mixture of regioisomeric enol esters, with the selectivity influenced by the electronic and steric properties of the substituents. Nickel-catalyzed regioselective hydrocarboxylation of alkynes with CO2 using simple alcohols as proton sources has also been reported, offering a wide scope and avoiding the need for sensitive organometallic species. scispace.com
Hydrochlorination: The addition of hydrogen chloride to alkynes is a fundamental reaction to produce vinyl chlorides. This transformation can be achieved under various conditions, but achieving high stereoselectivity with internal alkynes can be challenging. The regioselectivity of the addition to this compound would be governed by the relative stability of the resulting vinyl cation intermediates, with the chlorine atom preferentially adding to the more substituted carbon.
| Hydrofunctionalization | Catalyst/Reagent | Product Type | Key Features |
| Hydrosilylation | Ruthenium complexes | Vinylsilanes | High regio- and stereoselectivity, mild conditions. rsc.orgresearchgate.net |
| Hydrocarboxylation | Gold(I) catalysts | Enol esters | High yields, Z-selectivity, solvent-free. nih.gov |
| Hydrochlorination | HCl | Vinyl chlorides | Regioselectivity depends on carbocation stability. |
Dimerization and Polymerization Reactions of Internal Alkynes for Advanced Material Synthesis
The ability of alkynes to undergo dimerization and polymerization reactions is of significant interest for the synthesis of novel organic materials with unique electronic and optical properties. For a sterically hindered internal alkyne like this compound, these reactions can lead to the formation of highly substituted and structurally complex polymers.
The polymerization of internal alkynes can be achieved through various catalytic systems. researchgate.netmdpi.com Activated internal alkyne-based polymerization is a powerful tool for constructing polymers with diverse architectures and functions. bohrium.com Ring expansion alkyne metathesis polymerization (REAMP) is another strategy to produce high-molecular-weight ethynylene-linked cyclic polymers. nsf.gov Recent breakthroughs in tungsten-based catalysts have enabled the efficient polymerization of alkynes to form conjugated macrocycles with high purity. oborolabs.com These cyclic polymers exhibit unique properties compared to their linear counterparts. oborolabs.com The bulky substituents in this compound would influence the polymer structure, potentially leading to materials with high solubility and specific conformational preferences.
| Polymerization Method | Catalyst Type | Polymer Architecture | Potential Applications |
| Activated Internal Alkyne Polymerization | Various | Diverse architectures | Functional materials bohrium.com |
| Ring Expansion Alkyne Metathesis | Tethered alkylidyne | Cyclic polymers | Advanced materials nsf.gov |
| Tungsten-Catalyzed Polymerization | Tungsten pincer complex | Conjugated macrocycles | Optics, electronics oborolabs.com |
Diverse Cycloaddition Reactions (e.g., [2+2], [4+2]) and their Synthetic Utility with Branched Alkyne Substrates
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks. The reactivity of this compound in these reactions is influenced by its steric hindrance, which can control the regio- and stereochemical outcomes.
[2+2] Cycloaddition: The [2+2] cycloaddition of alkynes with alkenes or other alkynes can lead to the formation of cyclobutenes and cyclobutadienes, respectively. These reactions are often thermally forbidden but can be promoted by photochemical or transition-metal-catalyzed pathways. nih.gov Ruthenium catalysts have been shown to be effective for the intermolecular [2+2] cycloaddition of unactivated allenes and alkynes, with the regioselectivity being a significant challenge for unsymmetrical substrates. acs.orgacs.org Rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines provides an efficient route to β-lactams. organic-chemistry.org For this compound, the steric bulk would likely favor the formation of the less hindered cycloadduct.
[4+2] Cycloaddition (Diels-Alder Reaction): While alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can participate in [4+2] cycloadditions with electron-rich dienes, particularly at high temperatures or with Lewis acid catalysis. The reaction of this compound with a suitable diene would yield a substituted cyclohexadiene derivative. A theoretical study has explored the [4+2] cycloaddition of alkyne and enyne units as a direct route to bicyclic aromatic and heteroaromatic products. rsc.orgresearchgate.net Furthermore, a [4+2] cycloaddition of an allenyne with an alkyne has been developed for the synthesis of complex aromatic structures. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne molecules provide a powerful method for the synthesis of substituted benzene (B151609) rings. nih.gov
| Cycloaddition Type | Reactant Partner | Product | Key Features |
| [2+2] Cycloaddition | Alkene/Allene | Cyclobutene/Alkylidenecyclobutene | Can be catalyzed by transition metals. nih.govacs.orgacs.org |
| [4+2] Cycloaddition | Diene | Cyclohexadiene | Builds six-membered rings. rsc.orgresearchgate.net |
| [2+2+2] Cycloaddition | Two other alkynes | Substituted benzene | Forms aromatic rings. nih.gov |
Versatile Derivatizations to Form Functionalized Alkenes, Enol Esters, and Substituted Dienes
The carbon-carbon triple bond of this compound can be readily transformed into a variety of other functional groups, providing access to a diverse range of molecular architectures.
Functionalized Alkenes: As discussed in the hydrofunctionalization section, the addition of various reagents across the alkyne can lead to highly substituted alkenes with controlled stereochemistry. For instance, hydroboration-oxidation of internal alkynes yields ketones. masterorganicchemistry.com
Enol Esters: As mentioned earlier, the gold-catalyzed hydrocarboxylation of this compound would provide a direct route to enol esters. nih.gov
Substituted Dienes: Internal alkynes can be converted into substituted 1,3-dienes through various methods. organic-chemistry.org For example, a palladium-catalyzed three-component reaction of a vinylic halide, an internal alkyne, and an organoborane can produce highly substituted 1,3-dienes. acs.org Titanium-mediated cross-coupling reactions between internal alkynes and allenes or allylic alcohols can also lead to the stereoselective synthesis of 1,4-dienes. nih.govnih.gov A halonium-promoted 1,2-sulfur migration of propargylic thioethers is another method to synthesize highly substituted 1,3-dienes from alkynes. rsc.org
| Desired Product | Synthetic Method | Reagents |
| Functionalized Alkenes | Hydroboration-Oxidation | Dialkylborane, H₂O₂, NaOH |
| Enol Esters | Hydrocarboxylation | Carboxylic acid, Gold(I) catalyst |
| Substituted 1,3-Dienes | Palladium-catalyzed coupling | Vinylic halide, organoborane, Pd catalyst |
| Substituted 1,4-Dienes | Titanium-mediated coupling | Allene or Allylic alcohol, Ti(Oi-Pr)₄ |
Utilization of Alkynes as Synthetic Equivalents of Other Functional Groups (e.g., Carbonyls)
Alkynes can be considered as masked carbonyl groups, as the -C≡C- unit has the same oxidation state as the -CH₂C(O)- unit of a carbonyl compound. nih.gov This equivalency allows for the use of alkyne chemistry to access molecules that would otherwise be synthesized through traditional carbonyl chemistry.
The hydration of an alkyne is a classic transformation that reveals the latent carbonyl functionality. The acid-catalyzed or mercury-catalyzed hydration of an unsymmetrical internal alkyne like this compound would lead to a mixture of two regioisomeric ketones, as the initial protonation can occur on either of the sp-hybridized carbons. chemistrysteps.com Hydroboration-oxidation of internal alkynes also leads to the formation of ketones. chemistrysteps.com Ozonolysis of alkynes provides another route to carbonyl compounds, cleaving the triple bond to form carboxylic acids or, with a reductive workup, aldehydes. brainly.com The conversion of carbonyl compounds to alkynes is also a well-established transformation, providing a complementary synthetic strategy. rsc.orgaalto.fi
| Transformation | Reagents | Product |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Ketones |
| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Ketone |
| Ozonolysis | 1. O₃ 2. H₂O or Zn/H₂O | Carboxylic acids or Aldehydes |
Applications of 5 Ethyl 5 Methyl 3 Heptyne in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules
The carbon-carbon triple bond in 5-ethyl-5-methyl-3-heptyne is a high-energy functional group, making it a valuable precursor for a variety of molecular architectures. Internal alkynes are known to participate in numerous transition metal-catalyzed reactions to form complex organic structures. nih.govmdpi.com For instance, the palladium-catalyzed coupling of internal alkynes is a powerful method for the preparation of 1,3-enynes, which are valuable structural motifs in organic synthesis. nih.gov
Furthermore, internal alkynes can undergo rhodium-catalyzed [6+2] cycloaddition reactions with cycloheptatriene (B165957) to yield substituted bicyclic compounds. acs.org They are also key reactants in the synthesis of multisubstituted furans through metalloradical cyclization with α-diazocarbonyls, a process that demonstrates high functional group tolerance. nih.gov The diverse reactivity of alkynes in transition metal-catalyzed C-H activation reactions further underscores their importance as building blocks for valuable organic molecules. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product Class | Catalyst Example |
|---|---|---|
| Palladium-Catalyzed Coupling | Substituted 1,3-Enynes | Pd(OAc)₂ / TDMPP |
| Rhodium-Catalyzed [6+2] Cycloaddition | Bicyclic Compounds | [Rh(COD)Cl]₂ / PPh₃ / CuI |
| Cobalt-Catalyzed Metalloradical Cyclization | Multisubstituted Furans | [Co(P1)] |
Integration into the Design and Synthesis of Polymeric and Advanced Materials with Tailored Mechanical and Optical Properties
The triple bond of this compound offers a reactive site for polymerization, suggesting its potential use in creating advanced materials. Alkyne metathesis, a reaction that involves the cleavage and reformation of carbon-carbon triple bonds, is a key method for synthesizing polymers from alkyne monomers. beilstein-journals.orgnih.govorganicreactions.org This includes ring-opening alkyne metathesis polymerization (ROAMP) and acyclic diyne metathesis polymerization (ADIMET), which can produce polymers with unique structures and properties. beilstein-journals.orgnih.gov
The incorporation of alkyne functionalities into polymer backbones can lead to materials with interesting mechanical and optical properties. oup.com For example, alkyne-functionalized polyesters can be cross-linked using thiol-yne chemistry to create elastomers with properties suitable for biomedical applications. nih.govacs.org The resulting polymers' characteristics can be tailored by controlling the density of the alkyne groups and the nature of the cross-linking agents. nih.govacs.org While specific studies on polymers derived from this compound are not available, the general principles of alkyne polymerization suggest its potential as a monomer or co-monomer in the synthesis of novel polymeric materials.
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Polymer Type | Potential Properties |
|---|---|---|
| Alkyne Metathesis (e.g., ADIMET) | Poly(alkyne)s | Conjugated, potentially conductive |
| Co-polymerization with vinyl monomers | Functional Polyesters | Tunable mechanical properties, cross-linkable |
Exploration of Environmental Applications, including Remediation Processes, Utilizing Alkyne Reactivity
The reactivity of the alkyne functional group could potentially be harnessed for environmental applications, such as the remediation of contaminated sites. While research on the bioremediation of alkynes is less common than that for alkanes and alkenes, some microorganisms have shown the ability to degrade hydrocarbons containing triple bonds. mdpi.combrieflands.comfrontiersin.orgnih.govmdpi.com The specific degradation pathways and the range of microorganisms capable of metabolizing a sterically hindered internal alkyne like this compound would require further investigation.
Chemically, the triple bond can undergo various addition reactions, which could be exploited to transform pollutants into less harmful substances. For instance, catalytic hydrogenation can convert alkynes to alkanes, which may be more amenable to bioremediation. researchgate.netlibretexts.orglibretexts.org The high electron density of the triple bond also makes it susceptible to oxidation, which could be another avenue for environmental remediation technologies. However, the practical application of such methods would depend on the development of efficient and environmentally benign catalysts and reaction conditions.
Contribution to the Development of Novel Catalytic Systems and Methodologies in Organic Chemistry
Internal alkynes like this compound can play a crucial role in the development and understanding of new catalytic systems. They serve as substrates in a wide array of transition metal-catalyzed reactions, helping to probe the reactivity and selectivity of novel catalysts. nih.gov For example, the catalytic hydrogenation of internal alkynes is a benchmark reaction for testing the efficiency of new catalysts, with significant research focused on achieving stereoselective reduction to either cis- or trans-alkenes. researchgate.netlibretexts.orgacs.orgresearchgate.net
The development of recyclable catalysts for alkyne functionalization is an active area of research, aiming to create more sustainable chemical processes. mdpi.com Furthermore, the study of rhodium-catalyzed reactions of internal alkynes with organoboron reagents has led to new methods for the synthesis of complex organic molecules. acs.orgscispace.com By serving as a model substrate, this compound could contribute to the advancement of these and other novel catalytic methodologies.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Enynes |
| Substituted furans |
| Cycloheptatriene |
| α-Diazocarbonyls |
| Thiol |
Future Directions and Emerging Research Avenues for Highly Substituted Internal Alkynes
Development of Novel Catalytic Systems for Unprecedented Reactivity and Selectivity in 5-Ethyl-5-methyl-3-heptyne Transformations
The transformation of sterically hindered internal alkynes like this compound requires sophisticated catalytic systems capable of overcoming high activation barriers while precisely controlling reaction outcomes. The development of such catalysts is a primary focus of future research.
A key area of exploration involves the design of transition metal catalysts with tailored ligand spheres. acs.org For instance, palladium and gold catalysts are known for their ability to activate alkyne π-systems, but achieving high selectivity with sterically demanding substrates remains a challenge. mdpi.comacs.org Future systems may involve bulky or electronically-tuned ligands that create a specific binding pocket around the metal center, forcing the alkyne to approach in a controlled orientation and thus dictating the regioselectivity and stereoselectivity of subsequent transformations. acs.org Examples of promising transformations include hydrofunctionalization, cycloaddition, and C-H activation reactions. nih.govacs.org
Furthermore, the emergence of organophotoredox catalysis offers a metal-free alternative for activating alkynes. acs.org These systems use visible light to generate highly reactive radical intermediates under mild conditions. acs.org Research will likely focus on developing new organic photosensitizers that can efficiently engage with complex alkynes and participate in novel reaction cascades, enabling transformations that are difficult to achieve with traditional thermal methods.
| Catalytic System | Catalyst/Principle | Potential Transformation of Highly Substituted Alkynes | Desired Outcome |
| Transition Metal Catalysis | Palladium (Pd), Platinum (Pt), Gold (Au), Nickel (Ni) complexes with custom ligands. acs.orgsolubilityofthings.com | Hydrofunctionalization (e.g., hydration, hydroamination), Cycloadditions, Coupling Reactions. nih.govsolubilityofthings.com | High regioselectivity and stereoselectivity in the formation of complex cyclic and acyclic structures. |
| Organophotoredox Catalysis | Organic dyes (e.g., Eosin Y, Rose Bengal) as photosensitizers. acs.org | Radical addition reactions, anti-Markovnikov hydrofunctionalization. acs.org | Access to novel reaction pathways under mild, environmentally friendly conditions. |
| Bifunctional Catalysis | Solid catalysts with both acidic and metallic sites (e.g., Pt on Alumina). mdpi.com | One-pot hydrogenation and dehydration/isomerization cascades. mdpi.com | Streamlined multi-step syntheses into a single, more efficient process. |
Integration of Artificial Intelligence and Machine Learning in Predicting Alkyne Reactivity and Designing Synthetic Routes
The complexity of reactions involving highly substituted alkynes makes predicting their behavior challenging. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to navigate this complexity. nih.govmdpi.com These computational approaches can analyze vast datasets of chemical reactions to identify subtle patterns that govern reactivity and selectivity. nih.gov
Future research will focus on developing and refining ML models specifically trained on reactions of sterically hindered alkynes. These models can be used for:
Forward-Reaction Prediction : Given a set of reactants and conditions, AI tools can predict the likely products and their yields, saving significant time and resources in the lab. mdpi.com Graph convolutional neural networks and sequence-to-sequence models are two promising approaches. nih.govmdpi.com
Retrosynthesis Planning : AI can propose viable synthetic pathways to complex target molecules containing a highly substituted alkyne core. engineering.org.cn By learning from millions of published reactions, these tools can suggest novel disconnections and routes that a human chemist might overlook. nih.gov
Reaction Condition Optimization : Machine learning algorithms can predict the optimal solvent, temperature, catalyst, and other parameters to maximize the yield and selectivity of a desired transformation. gcande.org This is particularly valuable for complex catalytic systems where many variables are at play. digitellinc.com
| AI/ML Application | Technique/Model | Objective in Alkyne Chemistry |
| Retrosynthetic Planning | Template-based, graph-based neural networks, reinforcement learning. engineering.org.cn | To design efficient, multi-step synthetic routes to complex molecules like functionalized this compound derivatives. nih.gov |
| Forward Reaction Prediction | Graph convolutional neural networks, sequence-to-sequence models. mdpi.com | To accurately predict the outcome (products, yields, regioselectivity) of novel alkyne transformations. digitellinc.com |
| Catalyst and Condition Design | Multivariate statistical analysis, predictive modeling. gcande.org | To screen virtual libraries of catalysts and reaction conditions to identify the most effective setup for a specific reaction. gcande.org |
Expansion of Applications in Emerging Fields of Chemical Science and Technology
The unique structural and electronic features of highly substituted internal alkynes make them attractive building blocks for advanced materials and biologically active molecules. nih.govopenaccesspub.org Future research will increasingly target the integration of these compounds into functional systems.
In materials science , the rigid, linear geometry of the alkyne unit can be exploited to create novel polymers and organic materials. openaccesspub.org For example, polymerization of functionalized alkynes can lead to poly(aryleneethynylene)s or other conjugated polymers with interesting photophysical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or sensors. numberanalytics.com The steric bulk around the alkyne in a molecule like this compound could be used to control the packing of polymer chains, influencing the material's bulk properties.
In medicinal chemistry and drug discovery , complex alkynes serve as versatile intermediates for the synthesis of natural products and novel pharmaceutical agents. numberanalytics.com The carbon-carbon triple bond can be transformed into a wide variety of functional groups and stereocenters, making it a valuable linchpin in a synthetic strategy. nih.gov The development of efficient methods to incorporate highly substituted alkynes will allow chemists to explore new regions of chemical space in the search for new medicines. For instance, the alkyne can act as a precursor to complex heterocyclic scaffolds, which are common motifs in pharmaceuticals. openaccesspub.org
| Field of Application | Role of Highly Substituted Internal Alkynes | Potential Outcome/Product |
| Materials Science | Monomers for polymerization. numberanalytics.com | Conductive polymers, thermoplastic elastomers, materials for electronic devices. openaccesspub.orgnumberanalytics.com |
| Organic Synthesis | Versatile chemical building blocks. nih.gov | Construction of complex cyclic and heterocyclic compounds. openaccesspub.org |
| Medicinal Chemistry | Scaffolds for drug design and intermediates in total synthesis. nih.gov | Development of novel pharmaceuticals and synthesis of complex natural products. numberanalytics.com |
| Agrochemicals | Molecular skeletons for new active ingredients. nih.gov | Creation of new pesticides and herbicides with potentially novel modes of action. |
Challenges and Opportunities in the Scalable and Sustainable Production of Complex Internal Alkynes
Challenges:
Multi-step Syntheses : Complex alkynes often require lengthy synthetic sequences, which are inefficient and costly for large-scale production.
Atom Economy : Many traditional methods for alkyne synthesis and functionalization have poor atom economy, meaning a large portion of the reactants' atoms end up as waste. gcande.org
Harsh Reagents : The use of strong bases, pyrophoric reagents, or toxic heavy metals in some synthetic routes presents safety and environmental concerns. mdpi.com
Opportunities: The growing emphasis on green and sustainable chemistry provides a powerful impetus to overcome these challenges. gcande.org Future research will focus on:
Catalytic Efficiency : Developing highly active and recyclable catalysts that can promote reactions with high turnover numbers, reducing catalyst loading and waste. gcande.org
Process Intensification : Designing one-pot or flow chemistry processes that combine multiple synthetic steps, minimizing purification and solvent use.
Renewable Feedstocks : Exploring biosynthetic pathways or utilizing biomass-derived starting materials to create a more sustainable supply chain for alkyne precursors. openaccesspub.orgbiofueljournal.com While microbial production of complex hydrocarbons currently faces bottlenecks like low titers, metabolic engineering holds promise for improving yields. biofueljournal.com
Alternative Solvents and Energy Sources : Investigating the use of greener solvents (e.g., water, supercritical CO2) and alternative energy inputs like microwaves or mechanochemistry to reduce the environmental footprint of synthesis. nih.gov
Addressing these challenges is crucial for transitioning complex internal alkynes from laboratory curiosities to readily accessible components for industrial and pharmaceutical applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
